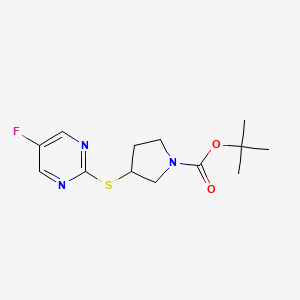
N-(5-fluoropyridin-2-yl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C5H4FN3O It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position of the pyridine ring, and a nitrous amide group is attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by the replacement of the diazonium group with a nitrous amide group .
Industrial Production Methods
Industrial production of N-(5-fluoropyridin-2-yl)nitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoropyridin-2-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(5-fluoropyridin-2-yl)nitrous oxide.
Reduction: Formation of N-(5-fluoropyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-fluoropyridin-2-yl)nitrous amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-(5-fluoropyridin-2-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The nitrous amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-fluoropyridine: A precursor in the synthesis of N-(5-fluoropyridin-2-yl)nitrous amide.
5-fluoropyridine-2-carboxamide: Another fluorinated pyridine derivative with different functional groups.
2-fluoropyridine: A simpler fluorinated pyridine without the nitrous amide group.
Uniqueness
The combination of these functional groups can lead to unique reactivity patterns and interactions with biological targets .
Propriétés
Numéro CAS |
5242-25-1 |
|---|---|
Formule moléculaire |
C5H4FN3O |
Poids moléculaire |
141.10 g/mol |
Nom IUPAC |
N-(5-fluoropyridin-2-yl)nitrous amide |
InChI |
InChI=1S/C5H4FN3O/c6-4-1-2-5(7-3-4)8-9-10/h1-3H,(H,7,8,10) |
Clé InChI |
CQGGURKVQRISJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


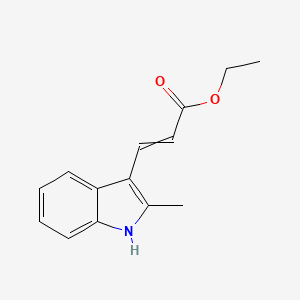
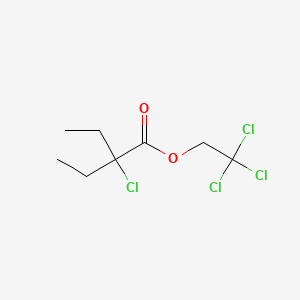
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
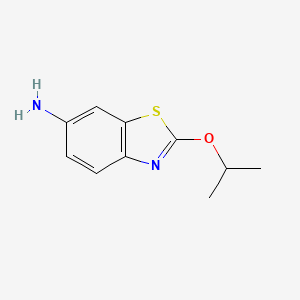
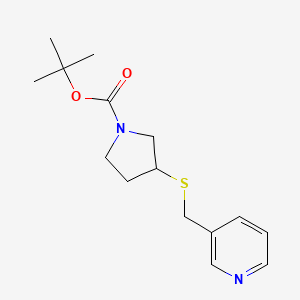
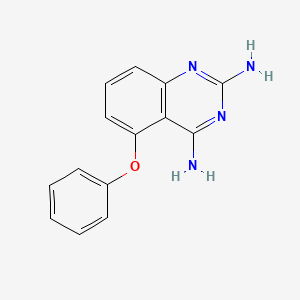

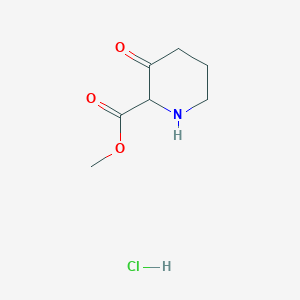

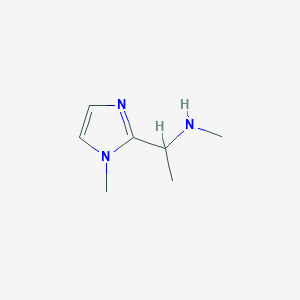


![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
